molecular formula C13H12BrNO B7871471 5-Bromo-2-(4-ethylphenoxy)pyridine

5-Bromo-2-(4-ethylphenoxy)pyridine

Cat. No.: B7871471
M. Wt: 278.14 g/mol
InChI Key: OTODSOIUJKDTOU-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-ethylphenoxy)pyridine ( 1248595-48-3) is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.15 g/mol . This pyridine derivative is characterized by a bromine atom at the 5-position and a 4-ethylphenoxy substituent at the 2-position of the pyridine ring, making it a valuable molecular building block for synthetic chemistry and medicinal chemistry research . The bromine atom serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the construction of more complex structures . Researchers can utilize this compound in the synthesis of novel molecules for various applications, including the development of pharmaceutical candidates and materials science. The compound's structural features are consistent with scaffolds used in drug discovery, particularly in creating potential enzyme inhibitors or receptor modulators where the phenoxy-pyridine core is a key pharmacophore. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper laboratory attire, including gloves and eye protection, should be worn when handling this material.

Properties

IUPAC Name

5-bromo-2-(4-ethylphenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-2-10-3-6-12(7-4-10)16-13-8-5-11(14)9-15-13/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTODSOIUJKDTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-ethylphenoxy)pyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-chloropyridine with 4-ethylphenol in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-ethylphenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2-(4-ethylphenoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-ethylphenoxy)pyridine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the ethylphenoxy group can influence its binding affinity and specificity. The exact molecular pathways involved can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table compares substituents, molecular weights, and key properties of 5-Bromo-2-(4-ethylphenoxy)pyridine with analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-Ethylphenoxy C₁₃H₁₂BrNO₂ 286.15 Moderate lipophilicity; potential catalyst ligand
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyridine 4-CF₃O-phenoxy C₁₂H₈BrF₃NO₂ 334.10 Enhanced electron-withdrawing effects; higher reactivity in SNAr
5-Bromo-2-(4-ethoxyphenoxy)pyridine 4-Ethoxyphenoxy C₁₃H₁₂BrNO₂ 286.15 Similar to ethylphenoxy but with ethoxy group; altered solubility
5-Bromo-2-phenylpyridine Phenyl C₁₁H₈BrN 234.10 Simpler structure; used in Au(III) catalysis
5-Bromo-2-((1-methylpiperidin-4-yl)oxy)pyridine 1-Methylpiperidin-4-yloxy C₁₁H₁₅BrN₂O 271.15 Nitrogen-containing substituent; improved solubility in polar solvents

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethoxy in ) increase electrophilicity at the pyridine ring, enhancing reactivity in cross-coupling reactions .
  • Ethylphenoxy vs.
  • Nitrogen-containing substituents (e.g., piperidinyloxy in ) improve solubility in aqueous media, critical for pharmaceutical applications .

Physicochemical Properties

  • Melting Points: Bromopyridine derivatives generally exhibit high melting points (268–287°C) due to strong intermolecular interactions . For example, 5-Bromo-2-phenylpyridine has a melting point of ~275°C , while ethylphenoxy variants may show slight variations due to substituent bulk.
  • Solubility: Ethylphenoxy and ethoxyphenoxy derivatives are more lipophilic than piperidinyloxy analogs, which exhibit better solubility in polar solvents .

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